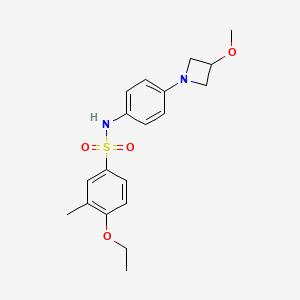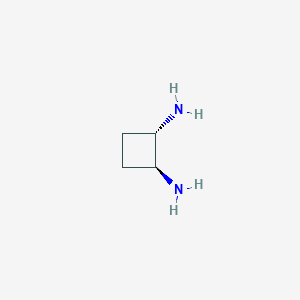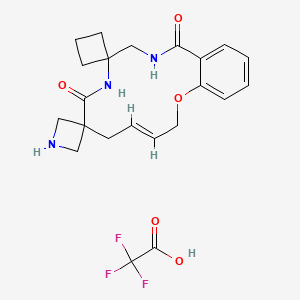![molecular formula C17H19ClN6O2S B2784545 1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2309307-08-0](/img/structure/B2784545.png)
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyridazine ring, and a diazepane moiety linked to a chlorobenzylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzylsulfonyl chloride. This intermediate is then reacted with 1,4-diazepane to yield 4-((2-chlorobenzyl)sulfonyl)-1,4-diazepane. The final step involves the cyclization of this intermediate with 1,2,4-triazolo[4,3-b]pyridazine under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction parameters.
化学反応の分析
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
科学的研究の応用
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has been explored for various scientific research applications:
作用機序
The mechanism of action of 1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity .
類似化合物との比較
Similar Compounds
6-Sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a pyridazine ring.
3-(2-Chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Contains a thiadiazine ring and is synthesized using similar methods.
Uniqueness
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to its combination of a triazolopyridazine core with a diazepane moiety and a chlorobenzylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
6-[4-[(2-chlorophenyl)methylsulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c18-15-5-2-1-4-14(15)12-27(25,26)23-9-3-8-22(10-11-23)17-7-6-16-20-19-13-24(16)21-17/h1-2,4-7,13H,3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDHWVWFBKLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/new.no-structure.jpg)

![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)





![1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2784478.png)
![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)
![ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate](/img/structure/B2784483.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)
